2-Isopropyloxazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

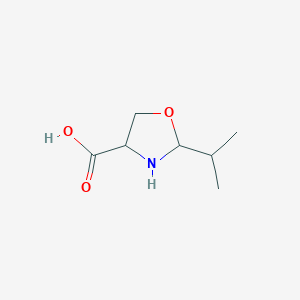

“2-Isopropyloxazolidine-4-carboxylic acid” is a compound that falls under the category of oxazolidines . Oxazolidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their ring structure . The molecular formula of “2-Isopropyloxazolidine-4-carboxylic acid” is C7H13NO3 .

Synthesis Analysis

The synthesis of oxazolidines, including “2-Isopropyloxazolidine-4-carboxylic acid”, can be achieved through various methods. One common method involves the reaction between amino alcohols and carboxylic acids . Another method involves the use of metal-free domino annulation/Mannich reactions . The synthesis of carboxylic acids, a key component in the formation of “2-Isopropyloxazolidine-4-carboxylic acid”, can be achieved through procedures such as hydrolysis of nitriles and carboxylation of organometallic intermediates .

Molecular Structure Analysis

The molecular structure of “2-Isopropyloxazolidine-4-carboxylic acid” consists of an oxazolidine ring with an isopropyl group and a carboxylic acid group attached . The presence of the carboxylic acid group contributes to the compound’s acidic properties.

Chemical Reactions Analysis

Carboxylic acids, like “2-Isopropyloxazolidine-4-carboxylic acid”, can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution of the hydroxyl hydrogen, where an electrophile replaces the hydrogen .

Scientific Research Applications

Application in Occupational Health : A study by Thienpont et al. (1990) described a procedure for isolating 2-thioxothiazolidine-4-carboxylic acid from urine, which is useful for assessing exposure to carbon disulfide in occupational settings.

Potential in Geriatric Medicine : Weber et al. (1982) reviewed the chemistry, biological effects, and clinical use of Thiazolidine-4-carboxylic acid (TC). This compound showed revitalizing effects on age-related biochemical variables in blood and tissues, and also had anti-toxic effects, particularly on the liver.

Cancer Treatment Research : Research by Brugarolas and Gosálvez (1980) investigated Thiazolidine-4-carboxylic acid in patients with advanced cancer, noting responses mainly in epidermoid carcinoma of the head and neck with pulmonary metastases.

Rotational Barriers Study : A study on the rotational barriers for cis/trans isomerization of different proline analogues, including oxazolidine-4-carboxylic acid, by Kern et al. (1997), explored the conformational properties of these compounds.

Pharmaceutical Applications : Alexiou and Demopoulos (2010) discussed the design and synthesis of isoxazolidin-3-one phenylsulfonamide derivatives for potential use in treating long-term diabetic complications.

Agricultural and Pharmaceutical Uses : A green chemistry approach for synthesizing 4-thiazolidinone-5-carboxylic acid, with applications in agriculture and pharmaceutical fields, was described by Shaikh et al. (2022).

Pseudo-Proline Research : Dumy et al. (1997) investigated serine, threonine-derived oxazolidine-4-carboxylic acid, and cysteine-derived thiazolidinecarboxylic acid as building blocks in peptide synthesis.

Future Directions

While specific future directions for “2-Isopropyloxazolidine-4-carboxylic acid” are not mentioned in the literature, oxazolidines and carboxylic acids are areas of active research. For instance, L-2-oxothiazolidine-4-carboxylic acid has been studied for its protective effects in myocardial infarction and other conditions . This suggests potential future research directions for related compounds like “2-Isopropyloxazolidine-4-carboxylic acid”.

properties

IUPAC Name |

2-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIZBNDENQMRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyloxazolidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Ethoxyanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1172788.png)

![4-[3-(4-Ethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172790.png)

![3-[3-(2,4-Dimethylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172791.png)

![3-[3-(3-Bromo-4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172792.png)

![4-[3-(3-Chloro-2-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1172796.png)

![2-[3-(2-Bromo-4-methylanilino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172797.png)

![2-[3-(2-Bromo-4-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172798.png)

![N-(3-bromo-4-methylphenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1172802.png)

![2-[6-Chloro-3-(3,5-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172804.png)

![Ethyl 3-[(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)amino]benzoate](/img/structure/B1172806.png)

![3-[3-(4-Ethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172807.png)

![4-[3-(4-Ethoxyanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172808.png)

![1-[1-(4-tert-butylphenyl)ethyl]benzimidazol-2-amine](/img/no-structure.png)

![4-[3-(2,4-Dimethylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1172810.png)